molecular formula C25H35N5O2 B1241941 4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide CAS No. 873546-31-7

4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide

Cat. No.: B1241941
CAS No.: 873546-31-7
M. Wt: 437.6 g/mol
InChI Key: KUNDLEJVAIBADY-UHFFFAOYSA-N
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Description

4-[3-[1-[3-(4-Carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide (IUPAC name), also referred to as T-2307 or ATI-2307, is an investigational aromatic diamidine compound developed by Fujifilm Toyama Chemical Co., Ltd. . Structurally, it features a bis-amidine core linked via a propoxy spacer and a piperidinyl group, distinguishing it from other diamidines. Phase I clinical trials (NCT02289599) were completed in 2015, demonstrating preliminary safety .

Properties

IUPAC Name

4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2/c26-24(27)20-4-8-22(9-5-20)31-17-1-3-19-12-15-30(16-13-19)14-2-18-32-23-10-6-21(7-11-23)25(28)29/h4-11,19H,1-3,12-18H2,(H3,26,27)(H3,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNDLEJVAIBADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCOC2=CC=C(C=C2)C(=N)N)CCCOC3=CC=C(C=C3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236297
Record name T-2307 free base
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Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873546-31-7
Record name T-2307 free base
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Record name T-2307 free base
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-{1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl}propoxy)benzene-1-carboximidamide
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Record name T-2307 FREE BASE
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Preparation Methods

The synthesis of T-2307 involves multiple steps, starting with the preparation of the arylamidine core structure. The synthetic route typically includes the following steps:

Industrial production methods for T-2307 are designed to optimize yield and purity while minimizing production costs. These methods often involve large-scale synthesis using automated reactors and continuous flow processes .

Chemical Reactions Analysis

T-2307 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Recent studies have indicated that compounds similar to 4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
  • Neuroprotective Effects
    • The compound's piperidine structure is associated with neuroprotective properties. Research suggests that derivatives of this compound can enhance neuronal survival under oxidative stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Anti-inflammatory Activity
    • Compounds with similar functionalities have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating the NF-kB signaling pathway. This suggests that this compound could be explored for treating inflammatory disorders .

Drug Development

The unique chemical structure of this compound positions it as a candidate for further drug development. Its ability to interact with specific biological targets makes it a subject of interest for developing new therapies for:

  • Cancer : Targeting specific cancer pathways.
  • Neurological Disorders : Providing neuroprotection and enhancing cognitive function.
  • Chronic Inflammatory Diseases : Reducing inflammation and associated symptoms.

Case Studies

  • Cytotoxicity in Cancer Models
    • A study evaluated the cytotoxic effects of similar compounds on breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation and increased apoptosis markers . This highlights the potential of this compound as an anticancer agent.
  • Neuroprotection Against Oxidative Stress
    • In vitro studies have shown that derivatives can protect neuronal cells from oxidative damage induced by hydrogen peroxide, suggesting a mechanism involving antioxidant activity and modulation of apoptosis pathways . This indicates the compound's potential utility in neurodegenerative disease models.

Mechanism of Action

T-2307 exerts its effects by selectively disrupting mitochondrial function in yeast cells. It is taken up by the cells through a specific polyamine transporter and accumulates in the mitochondria. Once inside, T-2307 inhibits respiratory chain complexes III and IV, leading to a collapse of the mitochondrial membrane potential and a decrease in intracellular ATP levels . This disruption of mitochondrial function ultimately results in cell death .

Comparison with Similar Compounds

Structural and Functional Comparisons

T-2307 vs. Propamidine
  • Structure :
    • T-2307 : Contains a piperidin-4-yl group and a longer propyl chain (C3H6) spacer between the amidine moieties .
    • Propamidine (4,4'-[1,3-propanediylbis(oxy)]bisbenzenecarboximidamide): Lacks the piperidinyl group, featuring a simpler 1,3-propanedioxy linker .
  • Activity :
    • T-2307 : Broad-spectrum antifungal activity, including against drug-resistant strains, via mitochondrial disruption .
    • Propamidine : Primarily antibacterial/antifungal with a narrower spectrum, likely targeting cell membrane integrity .
T-2307 vs. Pentamidine
  • Structure: T-2307: Substituted piperidinyl-propoxy linker enhances lipophilicity and mitochondrial targeting.
  • Activity: T-2307: Fungal-specific mitochondrial activity; minimal cross-resistance with existing antifungals .
T-2307 vs. Pafuramidine (DB289)
  • Structure :
    • T-2307 : Direct-acting amidine.
    • Pafuramidine : Prodrug requiring metabolic activation to release furamidine .
  • Activity: T-2307: Active in its parent form; avoids prodrug-related toxicity (e.g., renal/hepatic issues seen with pafuramidine) . Pafuramidine: Discontinued due to delayed toxicity in clinical trials despite efficacy in trypanosomiasis .

Comparative Data Table

Compound Structure Key Features Mechanism of Action Spectrum Clinical Status
T-2307 Piperidinyl-propoxy linker, bis-amidine Mitochondrial membrane disruption Resistant Candida, Aspergillus Phase I completed
Propamidine 1,3-Propanedioxy linker, bis-amidine Cell membrane disruption Bacterial/fungal (narrow) Approved
Pentamidine Pentamethylene linker, bis-amidine DNA interaction Protozoal (leishmaniasis, PCP) Approved
Pafuramidine (DB289) Prodrug with methoxyamidine Reactive amidine metabolite Protozoal (trypanosomiasis) Discontinued

Key Research Findings

  • T-2307 :
    • Demonstrated MIC90 values ≤1 µg/mL against Candida auris and azole-resistant Aspergillus fumigatus in vitro .
    • Superior pharmacokinetics (longer half-life) compared to propamidine, attributed to the piperidinyl group enhancing tissue penetration .
  • Pentamidine: Limited antifungal use due to IC50 values >10 µg/mL against most fungi and dose-dependent nephrotoxicity .
  • Pafuramidine :
    • Failed in Phase III trials due to delayed hepatotoxicity despite potent anti-protozoal activity .

Biological Activity

4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide, also known as T-2307, is a novel arylamidine compound that has garnered attention for its unique biological activity, particularly in the context of mitochondrial function. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.

Target of Action

T-2307 primarily targets the mitochondrial respiratory chain complexes in yeast cells. It accumulates within these cells through a specific polyamine transporter, leading to significant alterations in mitochondrial function .

Mode of Action

The compound disrupts the mitochondrial membrane potential by inhibiting respiratory chain complexes III and IV. This inhibition results in a decreased flow of electrons within the electron transport chain, ultimately leading to reduced intracellular ATP levels in yeast cells .

Biochemical Pathways

The action of T-2307 is selective for yeast cells, showing minimal effects on mammalian cells. The biochemical properties include interactions with various enzymes and proteins, which are crucial for its activity. Specifically, it has been shown to disrupt mitochondrial function selectively by collapsing the mitochondrial membrane potential .

Pharmacokinetics

T-2307 is transported into yeast cells via a high-affinity spermine and spermidine carrier, regulated by Agp2. This selective accumulation is essential for its effectiveness as an inhibitor of mitochondrial respiration .

Cellular Effects

In laboratory settings, T-2307 has demonstrated a gradual disruption of mitochondrial function over time. The compound's accumulation leads to observable changes in cellular metabolism and energy production .

Case Studies

Recent studies have highlighted the efficacy of T-2307 in various experimental models:

  • Yeast Models : In Saccharomyces cerevisiae, T-2307 treatment resulted in decreased ATP levels and increased reactive oxygen species (ROS), indicating oxidative stress due to compromised mitochondrial integrity.
  • Pathogen Interaction : The compound has also been tested against Candida albicans, where it showed potential antifungal activity by targeting mitochondrial functions critical for the pathogen's survival .

Comparative Analysis

The following table summarizes key biochemical properties and effects observed in studies involving T-2307:

Parameter Observation
Molecular Formula C25H35N5O2
Target Complexes Respiratory chain complexes III & IV
Effect on ATP Production Decreased ATP levels
Cell Type Specificity Selective for yeast over mammalian cells
Transport Mechanism High-affinity spermine/spermidine carrier

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